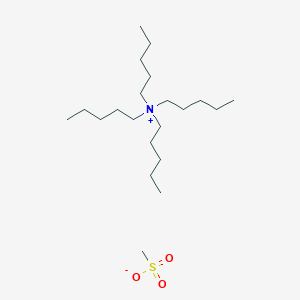

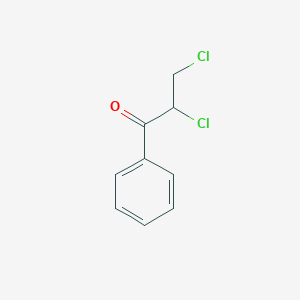

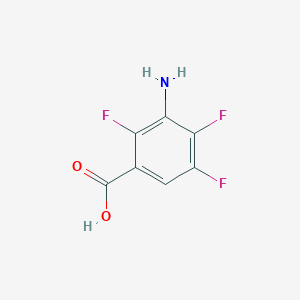

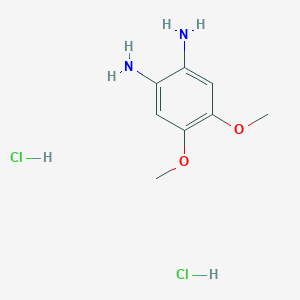

![molecular formula C6H5N3O B043678 Oxazolo[4,5-c]pyridin-2-amine CAS No. 114498-55-4](/img/structure/B43678.png)

Oxazolo[4,5-c]pyridin-2-amine

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of oxazolo[4,5-c]pyridin-2-amine derivatives involves various methodologies, including oxidative cyclization and intramolecular coupling reactions. For example, oxidative cyclization of pyridinyl guanidine derivatives using reagents like N-chlorosuccinimide in the presence of potassium carbonate yields triazolo[1,5-a]pyridin-2-amines, demonstrating a method to synthesize oxazolo[4,5-c]pyridin-2-amine structures (Ishimoto et al., 2015). Furthermore, reactions involving amines and certain reagents can lead to the formation of thioureas and 2-aminooxazolo[4,5-b]pyridines, indicating the versatility of methods available for constructing the oxazolo[4,5-c]pyridin-2-amine scaffold (Davidkov et al., 1981; Davidkov et al., 1987).

Molecular Structure Analysis

The molecular structure of oxazolo[4,5-c]pyridin-2-amine derivatives often involves complex cyclic systems where the oxazole ring is fused to a pyridine moiety. The crystal structure of related compounds, such as triazolo[1,5-a][1,3,5]triazin-5-amines, shows monoclinic symmetry, providing insights into the spatial arrangement and potential reactivity of oxazolo[4,5-c]pyridin-2-amines (Dolzhenko et al., 2011).

Aplicaciones Científicas De Investigación

Synthetic Approaches and Biological Significance

Oxazolone, a related compound, serves as a crucial heterocyclic moiety in synthetic chemistry, demonstrating a wide array of pharmacological activities. It has been synthesized through various routes and is classified into saturated and unsaturated types. Its biological significance spans antimicrobial, anti-inflammatory, anticancer, anti-HIV, and anti-diabetic activities, among others (Kushwaha & Kushwaha, 2021).

Central Nervous System (CNS) Acting Drugs

Heterocycles with nitrogen, such as oxazoles, play a significant role in the synthesis of compounds with CNS activity. These compounds are part of a larger class that can influence CNS disorders ranging from depression to convulsion (Saganuwan, 2017).

Heterocyclic N-Oxide Molecules in Drug Applications

The versatility of heterocyclic N-oxide molecules, including derivatives from pyridine, showcases their importance in organic synthesis, catalysis, and medicinal applications. Such compounds have been utilized for their anticancer, antibacterial, and anti-inflammatory properties (Li et al., 2019).

Oxazole Scaffold in Therapeutic Agents

Oxazoles, due to their structural features, have found their way into the development of therapeutic agents displaying a broad spectrum of pharmacological profiles. Their flexibility as ligands for various molecular targets makes them attractive scaffolds for creating effective therapeutic agents (Kaur et al., 2018).

Asymmetric Catalysis

Compounds containing oxazoline rings are key in asymmetric catalysis, providing a pathway for the synthesis of various chiral molecules. The success in utilizing these compounds highlights their critical role in advancing synthetic organic chemistry and drug development (Hargaden & Guiry, 2009).

Propiedades

IUPAC Name |

[1,3]oxazolo[4,5-c]pyridin-2-amine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5N3O/c7-6-9-4-3-8-2-1-5(4)10-6/h1-3H,(H2,7,9) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FJHYVYMTPVSYDO-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=CC2=C1OC(=N2)N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5N3O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00558056 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

135.12 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Oxazolo[4,5-c]pyridin-2-amine | |

CAS RN |

114498-55-4 |

Source

|

| Record name | [1,3]Oxazolo[4,5-c]pyridin-2-amine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00558056 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.